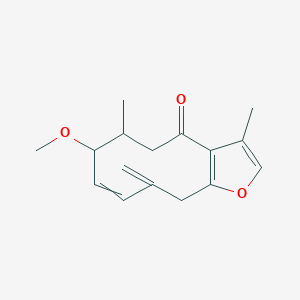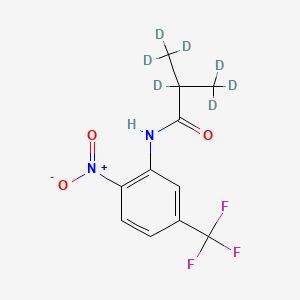
o-Flutamide-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
o-Flutamide-d7: is a deuterium-labeled analog of flutamide, a nonsteroidal antiandrogen compound. It is primarily used as an internal standard for the quantification of flutamide by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Flutamide itself is an androgen receptor antagonist and a prodrug form of 2-hydroxy flutamide, which is used in the treatment of prostate cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of o-Flutamide-d7 involves the incorporation of deuterium atoms into the flutamide molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents. One common method involves the reaction of deuterated aniline with 2-methyl-4-nitro-3-(trifluoromethyl)benzoyl chloride under controlled conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The use of deuterated reagents and solvents is optimized to achieve high yields and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions: o-Flutamide-d7 undergoes various chemical reactions, including:
Oxidation: Conversion to 2-hydroxy flutamide-d7 by cytochrome P450 enzymes.
Reduction: Reduction of the nitro group to an amino group under specific conditions.
Substitution: Nucleophilic substitution reactions involving the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Cytochrome P450 enzymes, oxygen, and NADPH.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 2-hydroxy flutamide-d7.
Reduction: 2-amino-4-nitro-3-(trifluoromethyl)benzamide-d7.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
o-Flutamide-d7 is widely used in scientific research for various applications, including:
Chemistry: As an internal standard in analytical chemistry for the quantification of flutamide and its metabolites by GC-MS or LC-MS.
Biology: Studying the metabolic pathways and pharmacokinetics of flutamide in biological systems.
Medicine: Researching the efficacy and safety of flutamide in the treatment of prostate cancer.
Industry: Quality control and validation of flutamide formulations in pharmaceutical manufacturing
Mecanismo De Acción
o-Flutamide-d7, like flutamide, acts as an androgen receptor antagonist. It competes with endogenous and exogenous androgens such as testosterone and dihydrotestosterone for binding to androgen receptors in target tissues. By blocking these receptors, it inhibits the androgen-mediated stimulation of prostate cancer cells, thereby reducing tumor growth. The deuterium labeling does not alter the mechanism of action but allows for precise quantification in analytical studies .
Comparación Con Compuestos Similares
Flutamide: The non-deuterated parent compound used in the treatment of prostate cancer.
Bicalutamide: A newer nonsteroidal antiandrogen with improved efficacy and safety profile.
Enzalutamide: Another advanced nonsteroidal antiandrogen with higher potency and better tolerability
Uniqueness of o-Flutamide-d7: The primary uniqueness of this compound lies in its deuterium labeling, which makes it an invaluable internal standard for analytical quantification. This isotopic labeling enhances the accuracy and precision of analytical methods, particularly in complex biological matrices .
Propiedades
Fórmula molecular |
C11H11F3N2O3 |
|---|---|
Peso molecular |
283.25 g/mol |
Nombre IUPAC |
2,3,3,3-tetradeuterio-N-[2-nitro-5-(trifluoromethyl)phenyl]-2-(trideuteriomethyl)propanamide |
InChI |
InChI=1S/C11H11F3N2O3/c1-6(2)10(17)15-8-5-7(11(12,13)14)3-4-9(8)16(18)19/h3-6H,1-2H3,(H,15,17)/i1D3,2D3,6D |
Clave InChI |
ZMFQELZYFBRXFJ-NWOXSKRJSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])(C(=O)NC1=C(C=CC(=C1)C(F)(F)F)[N+](=O)[O-])C([2H])([2H])[2H] |
SMILES canónico |
CC(C)C(=O)NC1=C(C=CC(=C1)C(F)(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,7-Dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12431977.png)
![3,4-Dibromobicyclo[3.2.1]oct-2-ene](/img/structure/B12431985.png)
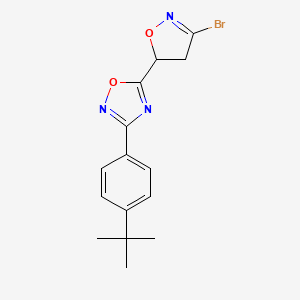
![2-[3-[6-ethoxy-4-[4-(1H-pyrazol-4-yl)anilino]quinazolin-2-yl]phenoxy]-N-propan-2-ylacetamide](/img/structure/B12431999.png)

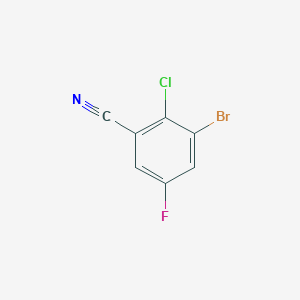
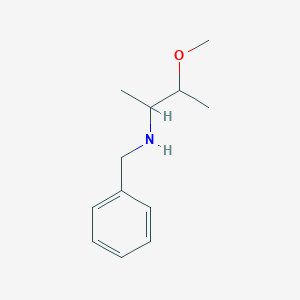



![4-{[3-(tert-butoxy)-3-oxopropyl]sulfanyl}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12432049.png)
![(4R)-1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1,3-diazinan-2-one](/img/structure/B12432053.png)
